3-(4-Chloro-2-fluorophenoxy)piperidine
CAS No.: 946726-21-2
Cat. No.: VC2486225
Molecular Formula: C11H13ClFNO
Molecular Weight: 229.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946726-21-2 |
|---|---|
| Molecular Formula | C11H13ClFNO |
| Molecular Weight | 229.68 g/mol |
| IUPAC Name | 3-(4-chloro-2-fluorophenoxy)piperidine |
| Standard InChI | InChI=1S/C11H13ClFNO/c12-8-3-4-11(10(13)6-8)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 |
| Standard InChI Key | JFYHSUDQOJUQDD-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)OC2=C(C=C(C=C2)Cl)F |
| Canonical SMILES | C1CC(CNC1)OC2=C(C=C(C=C2)Cl)F |
Introduction
3-(4-Chloro-2-fluorophenoxy)piperidine is a chemical compound with the molecular formula C₁₁H₁₃ClFNO and a molecular weight of 229.68 g/mol . It features a piperidine ring substituted with a phenoxy group that contains both chlorine and fluorine atoms, contributing to its unique reactivity and potential biological activity.
Synthesis and Reactions
The synthesis of 3-(4-Chloro-2-fluorophenoxy)piperidine typically involves the reaction of 4-chloro-2-fluorophenol with piperidine under specific conditions. Common reagents used in related reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride.
Biological Activity and Research
Research into the biological activities of 3-(4-Chloro-2-fluorophenoxy)piperidine is ongoing, focusing on its potential effects on various biological pathways. It may interact with specific molecular targets, such as receptors or enzymes, modulating their activity and resulting in diverse biological effects. This makes it a candidate for further exploration in medicinal chemistry.
Comparison with Similar Compounds
3-(4-Chloro-2-fluorophenoxy)piperidine can be compared with several similar compounds to highlight its unique properties:
| Compound Name | Key Features |
|---|---|
| 3-(4-Chlorophenoxy)piperidine | Lacks the fluorine atom; may affect reactivity and activity. |
| 3-(4-Fluorophenoxy)piperidine | Lacks the chlorine atom; different chemical properties. |
| 4-(4-Chloro-2-fluorophenoxy)piperidine hydrochloride | A hydrochloride salt form; may have different solubility and stability properties. |
Applications and Future Directions
The compound's applications span various fields due to its unique chemical structure and potential biological activity. Further research is needed to fully elucidate its role in biological systems and explore its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume